molecular formula C19H19FN6O2S B2710972 6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine CAS No. 1021039-28-0

6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine

Cat. No.: B2710972
CAS No.: 1021039-28-0
M. Wt: 414.46
InChI Key: WLZRLTJJAHSUAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine is a chemically sophisticated research compound designed for investigative applications. Its structure incorporates a pyridazine core linked to a (4-fluorophenyl)sulfonyl piperazine moiety and a 4-aminopyridine group. The piperazine ring is a privileged scaffold in medicinal chemistry, frequently employed to optimize the physicochemical properties of a molecule and to serve as a conformational constraint for positioning pharmacophoric groups during interactions with biological targets . Piperazine-based molecular frameworks are of significant interest in pharmacology and have demonstrated a wide span of therapeutic activities in research, including antiviral, antibacterial, and anticancer properties . Concurrently, the pyridazinone scaffold, closely related to the pyridazine core present in this compound, is a recognized pharmacophore in developing agents for cardiovascular diseases and cancer, highlighting the potential dual research value of such chemical architectures . This specific molecular architecture suggests potential for use in hit-to-lead optimization campaigns and as a key intermediate in synthesizing targeted chemical libraries. Researchers can leverage this compound in various biochemical and cellular assays to explore novel mechanisms of action, particularly in kinase inhibition studies and signal transduction pathway research. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-pyridin-4-ylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O2S/c20-15-1-3-17(4-2-15)29(27,28)26-13-11-25(12-14-26)19-6-5-18(23-24-19)22-16-7-9-21-10-8-16/h1-10H,11-14H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZRLTJJAHSUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine, with the CAS number 1021039-28-0, is a complex organic compound notable for its potential biological activities. Its structure features a piperazine ring, a pyridazine core, and a fluorophenyl group, which contribute to its interactions with various biological targets. This article reviews the biological activity of this compound based on diverse research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19FN6O2SC_{19}H_{19}FN_{6}O_{2}S, with a molecular weight of 414.5 g/mol. The presence of the sulfonyl group and piperazine moiety suggests potential interactions with various receptors and enzymes.

PropertyValue
Molecular FormulaC19H19FN6O2SC_{19}H_{19}FN_{6}O_{2}S
Molecular Weight414.5 g/mol
CAS Number1021039-28-0

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Compounds containing piperazine rings have been shown to exhibit inhibition of human acetylcholinesterase, which may be relevant for neuropharmacological applications . Additionally, the sulfonyl group may enhance binding affinity and selectivity towards certain targets.

In Vitro Studies

  • Enzyme Inhibition : Research indicates that compounds similar to this compound demonstrate inhibitory effects on various kinases, suggesting potential as therapeutic agents in cancer treatment. For instance, small molecule inhibitors targeting EGFR have shown significant potency against cancer cell lines .
  • Cellular Assays : In cellular models, compounds with similar structural motifs have been tested for their ability to induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Case Studies

  • Anticancer Activity : A study investigating piperazine derivatives demonstrated that modifications to the piperazine ring could enhance cytotoxicity against specific tumor cell lines. The presence of a fluorophenyl group was particularly noted to improve selectivity against cancer cells while reducing toxicity to normal cells.
  • Neuropharmacological Effects : Another case study evaluated the effects of piperazine derivatives on neurotransmitter systems, revealing that certain modifications could lead to increased efficacy in treating neurodegenerative diseases by enhancing cholinergic signaling .

Pharmacological Profile

The pharmacological profile of this compound suggests multiple therapeutic applications:

Activity TypePotential Application
Enzyme InhibitionCancer therapy
Neurotransmitter ModulationTreatment of neurodegenerative disorders

Scientific Research Applications

Molecular Formula and Structure

  • Molecular Formula : C19H19FN6O2S
  • Molecular Weight : 414.45 g/mol
  • Chemical Structure : The compound contains a pyridazine core, which is known for its diverse biological activities and interactions.

Physicochemical Properties

The pyridazine ring contributes to the compound's unique physicochemical properties, which include:

  • Weak Basicity : This characteristic can influence the compound's solubility and permeability.
  • High Dipole Moment : This property enhances molecular interactions, particularly π-π stacking and hydrogen bonding, which are crucial in drug-target interactions .

Anticancer Activity

Research has highlighted the potential of compounds with similar structures in anticancer therapies. For instance, studies have shown that derivatives of pyridazine can exhibit significant cytotoxic effects against various cancer cell lines. The sulfonamide moiety present in this compound may enhance its efficacy by improving target specificity and reducing off-target effects .

Molecular Recognition

The unique properties of the pyridazine ring allow for effective molecular recognition. This capability is essential in designing ligands that bind to specific biological targets, such as bromodomains involved in chromatin remodeling. For example, 3-amino-6-phenylpyridazine derivatives have been identified as effective ligands for bromodomain-containing proteins, which play critical roles in gene regulation and cancer progression .

Neurological Applications

Given the compound's ability to penetrate the blood-brain barrier, it holds promise for treating neurological disorders. The design of compounds that can modulate neurotransmitter systems or target specific receptors in the central nervous system is an area of active research. Pyridazine derivatives have been investigated for their potential to act on serotonin receptors, which are implicated in mood disorders .

Case Study 1: Anticancer Screening

A study evaluated a series of pyridazine derivatives for their anticancer activity against human cancer cell lines. The results indicated that modifications at the piperazine and pyridazine positions significantly influenced cytotoxicity. The most potent compounds demonstrated IC50 values in the low micromolar range, suggesting strong anticancer potential .

Case Study 2: Bromodomain Inhibition

In a screening assay involving over 43,000 compounds, a pyridazine derivative was identified as a ligand for the SMARCA4 bromodomain with an IC50 of 5.3 µM. Structural analysis revealed that the binding mode involved dual hydrogen bonding, mimicking acetylated lysine residues, which are critical for protein-protein interactions involved in transcriptional regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Piperazine Substituents

The pyridazine core is a common feature among analogs, but substituents on the piperazine ring vary significantly, impacting physicochemical and biological properties:

Sulfonyl vs. Carbonyl/Aryl Groups
  • 6-[4-(5-Bromofuran-2-carbonyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine (): Replacing sulfonyl with a bromofuran-carbonyl group introduces steric bulk and alters electronic properties, which may reduce solubility but enhance target binding .
Alkylsulfonyl vs. Aryl Sulfonyl
  • 6-(4-Butylsulfonylpiperazin-1-yl)-N-(6-methyl-2-pyridyl)pyridazin-3-amine (): The butylsulfonyl group is less electron-withdrawing than 4-fluorophenylsulfonyl, likely increasing lipophilicity and altering pharmacokinetic profiles .

Amine-Linked Substituents

The pyridin-4-yl amine is retained in several analogs, suggesting its role as a critical pharmacophore:

  • N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine (): Replaces pyridazine with pyrido[2,3-b]pyrazine and substitutes the amine with isopropyl, demonstrating the flexibility of the heterocyclic core for target engagement .
  • Diarylated Imidazopyridazines (): Feature imidazopyridazine cores with varied aryl amines, highlighting the importance of the amine group in modulating activity .

Q & A

Q. What are the critical structural features of this compound, and how do they influence its pharmacological potential?

The compound comprises three key motifs:

  • A pyridazine core providing a planar scaffold for π-π interactions.
  • A piperazine ring substituted with a 4-fluorophenyl sulfonyl group, enhancing solubility and enabling hydrogen bonding via the sulfonyl oxygen.
  • A pyridin-4-ylamine group facilitating target engagement through hydrogen bonding and electrostatic interactions. The fluorophenyl group improves metabolic stability, while the piperazine’s flexibility aids conformational adaptation to biological targets. These features are common in kinase inhibitors and GPCR modulators .

Q. What synthetic strategies are recommended for constructing the pyridazine-piperazine linkage?

  • Step 1: React 4-fluorobenzenesulfonyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in DMF, 60°C) to form the sulfonated piperazine intermediate.
  • Step 2: Couple the intermediate to a halogenated pyridazine (e.g., 6-chloropyridazin-3-amine) via nucleophilic aromatic substitution.
  • Step 3: Introduce the pyridin-4-ylamine group via Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos catalyst and Cs₂CO₃ in toluene/EtOH. Monitor intermediates via HPLC to ensure purity (>95%) .

Q. Which analytical techniques are essential for confirming structural integrity post-synthesis?

  • 1H/13C NMR : Verify substituent positions and purity (e.g., aromatic proton splitting patterns).
  • HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 443.12).
  • X-ray crystallography : Resolve ambiguous stereochemistry (see for pyridazine analogs).
  • HPLC : Assess purity (>98% for biological assays) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can coupling efficiency between the sulfonated piperazine and pyridazine core be optimized?

  • Catalyst screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) with ligands like Xantphos or BINAP.
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) with toluene/EtOH mixtures for solubility and reaction rate.
  • Temperature gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time.
  • Moisture control : Add molecular sieves (3Å) to minimize hydrolysis. Track progress via LC-MS and adjust equivalents of piperazine (1.2–1.5 eq) .

Q. How should researchers address discrepancies in biological activity between synthetic batches?

  • Purity analysis : Compare HPLC chromatograms to detect low-abundance impurities (e.g., dehalogenated byproducts).
  • Polymorph screening : Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous forms, which may alter solubility.
  • Solubility assays : Measure kinetic solubility in PBS (pH 7.4) and correlate with bioactivity.
  • Target engagement profiling : Conduct SPR or ITC to compare binding affinities across batches .

Q. What methodologies are used to investigate enzymatic inhibition mechanisms?

  • Kinetic assays : Measure IC₅₀ under varied substrate concentrations (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.
  • Molecular docking : Use the compound’s minimized energy conformation (DFT-optimized) to predict binding poses in enzyme active sites (e.g., CYP450 isoforms).
  • Mutagenesis studies : Validate predicted interactions by mutating key residues (e.g., Asp/Facilitator residues in kinases) and reassess inhibition .

Q. How can researchers resolve contradictory data in SAR studies for this compound?

  • Meta-analysis : Compare results across published analogs (e.g., fluorophenyl vs. chlorophenyl sulfonyl derivatives).
  • Free-energy perturbation (FEP) : Model substituent effects on binding energy using molecular dynamics.
  • Counter-screening : Test off-target activity against related enzymes (e.g., PKA vs. PKC isoforms) to identify selectivity drivers .

Methodological Tables

Q. Table 1: Common Synthetic Challenges and Solutions

ChallengeSolutionKey Reference
Low coupling efficiencyUse Pd₂(dba)₃/Xantphos catalyst system
Sulfonamide hydrolysisAnhydrous conditions with molecular sieves
Pyridazine ring oxidationReplace H₂O₂ with milder oxidants (e.g., MnO₂)

Q. Table 2: Analytical Parameters for Structural Confirmation

TechniqueCritical ParametersTarget Metrics
1H NMRδ 8.2–8.5 ppm (pyridazine H), δ 3.5–4.0 ppm (piperazine H)>95% purity
HRMS[M+H]+ = 443.12, isotopic pattern matchingΔ < 2 ppm
HPLCRetention time = 12.3 min (C18, 50% MeCN)Purity >98%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.